molecular formula C17H23NO4 B13908666 O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate

O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate

Cat. No.: B13908666
M. Wt: 305.4 g/mol
InChI Key: WUJSKPQNTGIHOQ-KBPBESRZSA-N
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Description

O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester featuring a tert-butyl group at the O1 position, a methyl ester at O3, and a phenyl substituent at the cis-2 position of the pyrrolidine ring. This compound is part of a broader class of bicyclic or polycyclic dicarboxylates used as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and peptidomimetics . Its stereochemical configuration (cis) and bulky tert-butyl group enhance steric stability, making it valuable for chiral synthesis and asymmetric catalysis.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (2R,3S)-2-phenylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-10-13(15(19)21-4)14(18)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1

InChI Key

WUJSKPQNTGIHOQ-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition Method

A classical and widely used approach is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles such as alkenes or acrylates. This method allows for the stereoselective formation of pyrrolidine rings with control over substituent orientation.

  • Azomethine ylides, generated in situ from imines and α-amino acid derivatives, react with dipolarophiles to form pyrrolidines.
  • The stereochemistry at positions 3 and 4 (corresponding to 2 and 3 in the pyrrolidine numbering) depends on the dipolarophile's substituent orientation, allowing access to cis- or trans-3,4-substituted pyrrolidines.
  • This reaction can be catalyzed or promoted by acids such as trifluoroacetic acid to improve yield and selectivity.

Transition-Metal Catalyzed Cyclization

Modern synthetic strategies employ transition-metal catalysis (e.g., Pd, Rh, Ru) to achieve intramolecular cyclization and functionalization of pyrrolidine derivatives.

  • Palladium-catalyzed aza-Heck cyclization has been demonstrated to furnish chiral α-tertiary pyrrolidine derivatives with high enantioselectivity and diastereoselectivity.
  • Ligand design, such as SPINOL-derived phosphine ligands, and reaction conditions are optimized to achieve high cis-selectivity and yields.

Specific Preparation Methods for O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate

While direct literature on the exact compound "this compound" is limited, related preparation methods for structurally similar pyrrolidine dicarboxylates can be adapted.

Esterification and Protection Steps

  • Starting from 2-oxopyrrolidin-1-carboxylic acid derivatives, esterification with tert-butyl and methyl chloroformate or corresponding alcohols can introduce the tert-butyl and methyl ester groups at positions 1 and 3.
  • For example, a THF solution of 2-oxopyrrolidin-1-carboxylic acid tert-butyl ester is treated with lithium hexamethyldisilazane at low temperature (-78°C), followed by addition of ethyl chloroformate, to yield 1-tert-butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate in 67% yield.

Deprotection and Purification

  • Acidic treatment with trifluoroacetic acid or hydrogen chloride in dichloromethane or dioxane can be used to remove protecting groups or convert esters to acids if needed, maintaining the cis configuration.
  • Purification is typically performed by silica gel chromatography using hexane/ethyl acetate mixtures to isolate the pure compound.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Lithium hexamethyldisilazane, ethyl chloroformate, THF, -78°C to RT 67 Formation of tert-butyl and ethyl esters on pyrrolidine ring
2 1,3-Dipolar Cycloaddition Azomethine ylide + methyl acrylate, acid catalyst (TFA) Variable Stereoselective formation of cis-2-phenyl pyrrolidine ring
3 Transition-metal catalyzed cyclization Pd or Rh catalyst, SPINOL-derived ligands, mild conditions Up to 86 High diastereo- and enantioselectivity for cis isomer
4 Deprotection Trifluoroacetic acid or HCl in DCM/dioxane, 0-20°C 76 Removal of protecting groups, maintaining cis stereochemistry
5 Purification Silica gel chromatography (hexane:ethyl acetate) Isolation of pure compound

Research Findings and Analysis

  • The stereochemical control in the synthesis of cis-2-phenyl pyrrolidine derivatives is critical for biological activity, as the cis-configuration induces a "U-shaped" conformation favorable for receptor binding.
  • Transition-metal catalysis offers efficient routes with high selectivity and mild conditions, reducing side reactions and improving yields.
  • 1,3-Dipolar cycloaddition remains a versatile and classical approach, with the ability to introduce diverse substituents and stereochemistry control through choice of dipolarophiles and catalysts.
  • Esterification and protecting group strategies are essential for functional group compatibility and purification, with tert-butyl and methyl esters being common due to their stability and ease of removal.

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The pathways involved include ester hydrolysis and subsequent binding to target proteins .

Comparison with Similar Compounds

Solubility and Stability

  • Target Compound: Predicted low water solubility due to hydrophobic tert-butyl and phenyl groups. Stability is likely higher than analogs with electron-deficient aromatic systems (e.g., ) due to reduced electrophilicity.
  • Pyridinyl Analogs (e.g., ): The 2-chloro-5-methylpyridin-3-yl group introduces polarity but may reduce solubility in nonpolar solvents. Chlorine increases molecular weight and lipophilicity (logP ≈ 2.8).
  • Benzyl-Substituted Analogs (e.g., ): The benzyl group enhances lipophilicity (logP ≈ 3.5), favoring membrane permeability in drug candidates.

Biological Activity

O1-Tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate is a synthetic compound with notable biological activity. Its molecular formula is C17H23NO4C_{17}H_{23}NO_{4}, and it has a molecular weight of 305.37 g/mol. The compound is categorized as a heterocyclic building block and has various potential applications in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic activities, potentially influencing metabolic processes.

Inhibition Studies

Recent research has indicated that compounds similar to this compound can exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies on related Mannich bases have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . This inhibition could suggest a potential role for the compound in treating neurodegenerative diseases.

Antimicrobial Activity

There is emerging evidence that compounds within the same structural family demonstrate antimicrobial properties. For example, some derivatives have shown effectiveness against various bacterial strains, indicating a possible application in antibiotic development . Further investigations into the specific effects of this compound on microbial growth are warranted.

Case Study 1: Enzymatic Inhibition

In a controlled study, a related compound was assessed for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated a concentration-dependent inhibition of T3SS-mediated secretion, suggesting that similar compounds might have therapeutic applications in treating infections caused by T3SS-positive pathogens .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related pyrrolidine derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by modulating oxidative stress pathways, further supporting their potential use in neuroprotection .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Enzyme Inhibition (AChE)Significant inhibition
Antimicrobial ActivityEffective against bacterial strains
T3SS InhibitionConcentration-dependent inhibition
Neuroprotective EffectsMitigation of oxidative stress damage

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